2-amino-3-(1H-pyrazol-1-yl)propanoic acid
Description
Role of Unnatural Amino Acids in Modulating Biological Activity
Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are amino acids that are not among the 20 canonical amino acids genetically encoded for protein synthesis. Their incorporation into peptides or their use as standalone molecules or building blocks in drug discovery has become a powerful strategy in medicinal chemistry. mdpi.comnih.govnih.govnih.gov The introduction of UAAs can modulate the physicochemical properties of peptides, such as stability, conformation, and bioactivity. mdpi.comnih.govnih.govnih.gov By replacing a natural amino acid with a UAA, researchers can introduce novel side chains, create conformational constraints, or alter the electronic properties of a peptide, leading to enhanced target affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. nih.govresearchgate.net
The structural diversity offered by UAAs is vast, ranging from simple modifications of natural amino acids to the introduction of complex cyclic or heterocyclic moieties. mdpi.comnih.govnih.govnih.gov This diversity allows for the exploration of chemical space beyond that accessible through the canonical amino acids, providing opportunities to develop novel therapeutics for a wide range of diseases. scite.airesearchgate.net
The Pyrazole (B372694) Motif as a Bioisosteric Scaffold in Drug Design
The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding as both a donor and an acceptor, contribute to its successful application in drug design. nih.gov Furthermore, the pyrazole ring is often more metabolically stable than other similar heterocyclic rings. nih.gov A testament to its importance is the presence of the pyrazole scaffold in numerous FDA-approved drugs, where it plays a crucial role in the drug's mechanism of action. nih.govmdpi.com These drugs span a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antipsychotic agents. scite.airesearchgate.net
Research Imperatives for 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid
The compound this compound, also known as β-(pyrazol-1-yl)alanine, is a non-canonical amino acid that has emerged as a molecule of significant interest for several key reasons.
One of the primary research imperatives for this compound lies in its potential as a conformationally constrained analog of the natural amino acid histidine . nih.govresearchgate.netconsensus.app The pyrazole ring of this compound is an isostere of the imidazole (B134444) ring of histidine. However, the linkage to the amino acid backbone through the N1 position of the pyrazole ring restricts the conformational freedom of the side chain compared to histidine. This conformational constraint can be a powerful tool in peptide design, allowing for the stabilization of specific secondary structures and the fine-tuning of peptide-receptor interactions. nih.govresearchgate.netconsensus.app Investigating the impact of incorporating this UAA into bioactive peptides is a critical area of future research.
Furthermore, the efficient synthesis of enantiomerically pure L- and D-forms of this compound is a significant research driver. Recent advancements in enzymatic synthesis have demonstrated a highly effective method for producing the L-enantiomer, β-pyrazol-1-yl-L-alanine. rsc.org The availability of stereochemically pure isomers is essential for detailed structure-activity relationship (SAR) studies and for the development of stereospecific therapeutics.
A study on the metabolism of the DL-racemic mixture of β-pyrazol-1-ylalanine in mice revealed that the amino acid is metabolically inert and is largely excreted unchanged. nih.gov While this might suggest a lack of direct biological activity in this specific context, it also indicates that the compound is not readily broken down, a property that can be advantageous for its use as a stable building block in drug design. This metabolic stability makes it an attractive scaffold for the development of more complex molecules where the pyrazole-alanine unit serves as a core structural element.
Finally, the natural occurrence of this amino acid as part of a dipeptide, γ-L-glutamyl-β-pyrazol-1-yl-L-alanine, isolated from cucumber seeds , provides a biological precedent for its existence and suggests that it may have yet-to-be-discovered biological roles. nih.govportlandpress.com
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901786 | |
| Record name | Pyrazole-1-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28024-60-4, 2734-48-7 | |
| Record name | α-Amino-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-alpha-Amino-1H-pyrazole-1-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-amino-1H-pyrazole-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 °C | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid and Its Derivatives
Enantioselective Synthesis and Stereochemical Control
Achieving stereochemical control is paramount in the synthesis of amino acids for biological applications. Enantiomerically pure pyrazolylalanine is essential, and several advanced strategies have been developed to this end, including enzymatic synthesis and asymmetric catalysis.
One of the most efficient methods for producing the L-enantiomer is through biocatalysis. The enzyme O-acetylserine sulfhydrylase (OASS) has been successfully immobilized on magnetic nanoparticles to create a highly active and recyclable nanobiocatalyst. rsc.org This biocatalyst facilitates the conversion of O-acetyl-L-serine and pyrazole (B372694) into β-pyrazol-1-yl-L-alanine. rsc.org This enzymatic approach is highly enantioselective, directly yielding the biologically relevant L-isomer. rsc.org The immobilization allows for easy separation of the catalyst from the reaction mixture and demonstrates good recyclability, retaining over 50% of its productivity after ten cycles. rsc.org Pre-treatment of the nanobiocatalyst can further enhance its stability, allowing for the production of high concentrations of β-pyrazol-1-yl-L-alanine over 20 reaction cycles. rsc.org
Table 1: Performance of Immobilized O-acetylserine sulfhydrylase (OASS) in β-pyrazol-1-yl-L-alanine Synthesis. rsc.org
| Nanobiocatalyst | Specific Enzyme Loading (mg protein/g MNP) | Enzyme Loading Efficiency (%) | Initial Activity (U/mg protein) | Productivity Retention (after 10 cycles) |
|---|---|---|---|---|
| His-CysK-MNPs | 150 | 80 | 2.3 | 57% |
| His-CysM-MNPs | 94 | 100 | 1.7 | 54% |
Another successful strategy for stereochemical control involves starting from a chiral precursor. L-aspartic acid has been used as a chiral building block to synthesize a range of optically active pyrazole-containing α-amino acids. rsc.org This approach leverages the inherent stereochemistry of the starting material to dictate the configuration of the final product. The synthesis proceeds through key intermediates such as β-keto phosphonate (B1237965) esters and β-aryl E-enones. rsc.org While this method provides access to optically active compounds, the reaction of some intermediates can result in a mixture of diastereomers, requiring separation or further optimization to achieve high stereochemical purity. rsc.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. For instance, the Michael addition reaction between 2-pyrazolin-5-ones and α,β-unsaturated ketones can be catalyzed by chiral primary amines like 9-epi-9-amino-9-deoxyquinine. nih.gov This method yields β-(3-hydroxypyrazol-1-yl)ketones, key precursors for chiral pyrazoles, with excellent enantioselectivities (94–98% ee). nih.gov Such strategies highlight the potential for developing highly enantioselective routes to pyrazolylalanine derivatives through the careful design of chiral catalysts. nih.govrsc.org
Regioselective Functionalization of the Pyrazole Ring
The ability to selectively introduce functional groups at specific positions on the pyrazole ring is critical for modifying the properties of pyrazolylalanine and creating novel derivatives. rsc.org Regioselectivity can be a challenge in pyrazole synthesis due to the potential for tautomerism. nih.gov However, several methods have been developed to control the position of substitution.
A highly regioselective one-pot condensation/aza-Michael reaction has been developed for the synthesis of pyrazole-derived α-amino acids. rsc.org This method, starting from β-aryl E-enones and phenylhydrazine, consistently yields a single regioisomer where the substituents are located at defined positions on the pyrazole ring. rsc.org This process has been used to prepare pyrazoles with aryl groups at the C5' position and the amino acid side chain at the C3' position. rsc.org The synthetic utility of this regiocontrol was demonstrated by the transformation of a 5'-(4''-nitrophenyl) group into a sulfonyl fluoride, a potential probe for serine proteases. rsc.org
Direct C-H functionalization offers an atom-economical approach to modifying the pyrazole ring without the need for pre-functionalized starting materials. rsc.org For example, a hypervalent iodine-mediated electrophilic reaction allows for the regioselective introduction of thiocyano or selenocyano groups at the C4 position of the pyrazole ring under mild conditions. beilstein-journals.org This method works for a variety of substituted pyrazoles and even for substrates that are unsubstituted at the C3 and C5 positions, yielding the 4-functionalized product selectively. beilstein-journals.org
Table 2: Examples of Regioselective Functionalization of the Pyrazole Ring
| Reaction Type | Position Functionalized | Key Reagents | Reference |
|---|---|---|---|
| Condensation/Aza-Michael | C3' and C5' | β-Aryl E-enones, Phenylhydrazine, DDQ | rsc.org |
| Electrophilic Thiocyanation | C4 | PhICl2, NH4SCN | beilstein-journals.org |
| Electrophilic Selenocyanation | C4 | PhICl2, KSeCN | beilstein-journals.org |
| Hydroxyarylation | C3 | Pyrazole N-oxides, Arynes | researchgate.net |
Other methods include the reaction of pyrazole N-oxides with arynes to achieve regioselective C3-hydroxyarylation. researchgate.net Furthermore, control over reaction conditions, such as temperature, can influence the regiochemical outcome of cyclization reactions, providing divergent pathways to different pyrazole isomers. nih.gov
Novel Protecting Group Strategies for Pyrazolylalanine Synthesis
The synthesis of pyrazolylalanine, like other amino acids, requires the use of protecting groups for the α-amino and α-carboxyl functions to prevent undesired side reactions during chain elongation or ring functionalization. researchgate.net The choice of protecting groups is dictated by the need for orthogonality—the ability to remove one group under conditions that leave others intact. iris-biotech.de
In the synthesis of pyrazolylalanine derivatives, the benzyloxycarbonyl (Cbz) group is a common choice for protecting the α-amino group, while the carboxylic acid is often protected as a methyl ester. rsc.org This combination allows for selective deprotection. For instance, the methyl ester can be hydrolyzed using a mild base like cesium carbonate without affecting the Cbz group. rsc.org This strategy yields the N-Cbz protected amino acid, which is ready for use in peptide synthesis. rsc.org Alternatively, both the Cbz and methyl ester groups can be removed simultaneously under acidic conditions to yield the free amino acid. rsc.org
The standard protecting groups used in solid-phase peptide synthesis (SPPS), such as 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), are also applicable to pyrazolylalanine synthesis. iris-biotech.depeptide.com The Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de The selection between these strategies depends on the desired final product and the stability of the functional groups on the pyrazole ring to the deprotection reagents.
A crucial aspect of a protecting group strategy is ensuring compatibility with reactions performed on the pyrazole ring itself. For example, if a functionalization reaction requires harsh acidic or basic conditions, the protecting groups on the amino acid backbone must be stable under those conditions. The use of an Alloc (allyloxycarbonyl) group, which is removed under neutral conditions using a palladium catalyst, or a p-nitrobenzyloxycarbonyl (pNZ) group, removed by reduction, can provide additional orthogonality for complex syntheses. ub.edu
Table 3: Common Protecting Groups in Amino Acid Synthesis and Their Cleavage Conditions
| Protecting Group | Abbreviation | Function Protected | Common Cleavage Reagents | Reference |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | α-Amino | H2/Pd, HBr/AcOH | peptide.com |
| tert-Butoxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA) | researchgate.netiris-biotech.de |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | researchgate.netiris-biotech.de |
| Allyloxycarbonyl | Alloc | α-Amino | Pd(0) catalyst | ub.edu |
| Methyl Ester | -OMe | α-Carboxyl | Base (e.g., LiOH, Cs2CO3) or Acid Hydrolysis | rsc.org |
| tert-Butyl Ester | -OtBu | α-Carboxyl | Strong Acid (e.g., TFA) | researchgate.net |
Strategic Incorporation of 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid into Biologically Active Peptides and Peptidomimetics
Solid-Phase Peptide Synthesis (SPPS) Protocols for Pyrazolylalanine Integration
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on an insoluble polymer support. rsc.orgcalstate.edu The incorporation of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid into a growing peptide chain via SPPS follows the general principles of the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. chempep.comnih.govresearchgate.net
The process begins with the attachment of the C-terminal amino acid to a suitable resin, such as Rink amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal carboxylic acids. mdpi.com The peptide chain is then elongated in a stepwise manner. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. chempep.comresearchgate.net
The success of incorporating Fmoc-L-3-(1H-pyrazol-1-yl)alanine hinges on the efficiency of the coupling reaction. The choice of coupling reagent is critical to ensure high yields and prevent side reactions. Common coupling reagents are categorized into two main families: carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure). These additives act as activating agents and racemization suppressants. chempep.com
Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient and are widely used in automated peptide synthesis. luxembourg-bio.com These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction.
The pyrazole (B372694) moiety of this compound is generally stable under standard Fmoc-SPPS conditions and does not typically require side-chain protection. This simplifies the synthetic process compared to its natural analogue, histidine, which often necessitates a side-chain protecting group (e.g., Trityl (Trt) or Methoxybenzyl (Mbom)) to prevent side reactions. nih.gov
Upon completion of the peptide assembly, the final peptide is cleaved from the resin support, and the permanent side-chain protecting groups (if any on other residues) are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and a variety of scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT)) to quench reactive cationic species and prevent side reactions. chempep.com
Table 1: Common Coupling Reagents for SPPS of Pyrazolylalanine-Containing Peptides
| Coupling Reagent | Type | Additive (if applicable) | Base (if applicable) | Key Features |
|---|---|---|---|---|
| DIC | Carbodiimide | HOBt or OxymaPure | - | Urea byproduct is soluble, good for automated synthesis. |
| HBTU/TBTU | Aminium/Uronium | - | DIEA or NMM | Popular, efficient, and water-soluble byproducts. |
| HATU | Aminium/Uronium | - | DIEA or NMM | Highly reactive, less epimerization, good for difficult couplings. |
| PyBOP | Phosphonium | - | DIEA or NMM | Effective for sterically hindered couplings and cyclizations. |
This table is generated based on general SPPS knowledge and does not imply specific testing on pyrazolylalanine unless cited.
Solution-Phase Synthetic Approaches for Complex Peptides
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable and sometimes necessary strategy, particularly for the large-scale production of shorter peptides or for the synthesis of complex structures that are not amenable to solid-phase techniques. youtube.comspringernature.com The incorporation of this compound in a solution-phase strategy involves the formation of a peptide bond between two amino acid derivatives in a suitable organic solvent.
A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized and purified individually before being coupled together to form the final, larger peptide. nih.gov This approach can be more efficient for long sequences as it allows for the purification of intermediates, reducing the accumulation of difficult-to-remove impurities that can occur in a long, stepwise solid-phase synthesis.
The synthesis of a pyrazolylalanine-containing peptide fragment would typically involve protecting the N-terminus with a group like Boc (tert-butyloxycarbonyl) or Fmoc, and the C-terminus as an ester (e.g., methyl or benzyl (B1604629) ester). The coupling of this fragment to another peptide fragment (with a deprotected N- or C-terminus) is achieved using the same types of coupling reagents as in SPPS, such as DIC/HOBt or HATU. youtube.com
A challenge in solution-phase synthesis is the purification of the product after each step. A technique known as Group-Assisted Purification (GAP) chemistry has been developed to simplify this process. nih.gov In this method, a purification-assisting group is temporarily attached to the peptide, rendering it easily separable from reagents and byproducts by simple extraction or precipitation, thus avoiding tedious column chromatography. nih.gov
For example, a study by Hofmann et al. described the synthesis of peptides containing β-(pyrazolyl-3)-alanine, an isomer of the title compound, using solution-phase methods. nih.gov They demonstrated that Nα-protected pyrazolylalanine derivatives could be activated and coupled to other amino acids or peptide esters to form di- and tripeptides. The pyrazole ring was stable throughout these manipulations. nih.gov
Table 2: Example of a Solution-Phase Coupling Step
| Reactant 1 | Reactant 2 | Coupling Reagent/Additive | Solvent | Product |
|---|---|---|---|---|
| Boc-Ala-OH | H-Pza-OMe | TBTU, DIEA | DCM/DMF | Boc-Ala-Pza-OMe |
This is a representative example. Pza represents the pyrazolylalanine residue. Specific conditions and yields would be dependent on the full peptide sequence.
Conformational Restriction and Cyclization Strategies in Peptidomimetic Design
A major goal in peptidomimetic design is to constrain the conformational flexibility of a linear peptide to lock it into its bioactive conformation. nih.gov This often leads to increased receptor affinity, selectivity, and metabolic stability. The incorporation of this compound can play a role in these strategies due to its specific steric and electronic properties.
Conformational Restriction: The pyrazole ring of pyrazolylalanine, being an aromatic heterocycle, can influence the local peptide backbone conformation through steric interactions and by participating in non-covalent interactions such as hydrogen bonding and π-π stacking. The replacement of a native amino acid, like histidine, with pyrazolylalanine can alter the conformational landscape of the peptide, potentially favoring a specific secondary structure element like a β-turn. nih.gov β-turns are critical structural motifs that are often involved in molecular recognition events. nih.gov The introduction of conformationally constrained amino acids is a well-established strategy to induce or stabilize such turns. researchgate.net
Cyclization Strategies: Peptide cyclization is a powerful technique to rigidify the peptide backbone, protect it from exopeptidases, and improve its pharmacokinetic properties. nih.gov Various cyclization strategies can be employed, including:
Head-to-tail cyclization: Formation of an amide bond between the N- and C-termini of a linear peptide precursor.
Side chain-to-side chain cyclization: Linking the side chains of two amino acid residues within the peptide sequence.
Head-to-side chain or side chain-to-tail cyclization: Forming a lactam bridge between a terminus and a side chain.
The pyrazole side chain of this compound itself is not typically used for direct cyclization in the same way a lysine (B10760008) or aspartic acid side chain would be. However, its influence on the backbone conformation can facilitate cyclization. By pre-organizing the linear peptide into a conformation that brings the reactive termini into proximity, the entropic penalty of cyclization is reduced, often leading to higher yields of the desired cyclic product. For instance, the incorporation of turn-inducing residues is a common strategy to improve the efficiency of head-to-tail cyclization. researchgate.net
Table 3: Conformational Parameters of Amino Acids in Peptides
| Amino Acid | Typical Φ (phi) Angle Range | Typical Ψ (psi) Angle Range | Propensity for Secondary Structure |
|---|---|---|---|
| Alanine (B10760859) | -150° to -50° | -75° to 150° | α-helix former |
| Proline | -75° to -55° | -60° to 160° | β-turn inducer, helix breaker |
| Glycine | -180° to 180° | -180° to 180° | High flexibility, often in turns |
| Pyrazolylalanine | Dependent on sequence context | Dependent on sequence context | Potential β-turn inducer |
The conformational parameters for pyrazolylalanine are hypothesized based on its structure and the general principles of peptide conformation and require experimental validation for specific sequences.
Pharmacological Characterization and Molecular Mechanism of Action of 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid Conjugates
Quantitative Receptor Binding Assays
Quantitative receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. These assays measure the interaction between a ligand (the drug or compound being tested) and a receptor.
Ligand-Receptor Interaction Kinetics
Studies on ligand-receptor interaction kinetics provide crucial information on the rate at which a compound binds to its receptor (association rate, k_on) and the rate at which it dissociates (dissociation rate, k_off). These parameters determine the residence time of a drug on its target, which can significantly influence its pharmacological effect. For conjugates of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, such kinetic data would be essential to understand the duration of their potential therapeutic action. No specific studies detailing these kinetic parameters for the specified conjugates have been identified.
Binding Selectivity Profiling across Receptor Subtypes (e.g., Melanocortin Receptors)
Selectivity is a critical attribute of a drug candidate, minimizing off-target effects. Binding selectivity profiling involves testing a compound against a panel of different receptors, including subtypes of the primary target family. The melanocortin receptor family, with its five subtypes (MC1R to MC5R), is involved in various physiological processes, and selective ligands are of significant interest. A comprehensive binding assay would evaluate the affinity (typically measured as K_i or IC_50 values) of this compound conjugates across these receptor subtypes. At present, there is no published data available on the binding selectivity of these specific conjugates for melanocortin or any other receptor family.
Table 1: Illustrative Data Table for Binding Selectivity Profiling This table is a template demonstrating how such data would be presented. No actual data for this compound conjugates is available.
| Receptor Subtype | Binding Affinity (K_i, nM) |
|---|---|
| MC1R | Data not available |
| MC2R | Data not available |
| MC3R | Data not available |
| MC4R | Data not available |
| MC5R | Data not available |
Cell-Based Functional Assays
Following binding assessment, cell-based functional assays are employed to determine the biological consequence of the ligand-receptor interaction, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist.
Signal Transduction Pathway Activation (e.g., cAMP accumulation, calcium flux)
Many receptors, including the G-protein coupled melanocortin receptors, signal through intracellular second messengers like cyclic adenosine monophosphate (cAMP) or by inducing changes in intracellular calcium concentrations (calcium flux). Functional assays measuring the accumulation of cAMP or changes in calcium levels in response to compound treatment are standard methods to quantify agonistic or antagonistic activity. The potency (EC_50 or IC_50) and efficacy of this compound conjugates in these pathways have not been reported in the scientific literature.
Table 2: Representative Data Table for cAMP Accumulation Assay This table is a template illustrating the presentation of functional assay data. No actual data for this compound conjugates is available.
| Compound | Target Receptor | Potency (EC_50, nM) | Efficacy (% of standard agonist) |
|---|---|---|---|
| Conjugate X | MC4R | Data not available | Data not available |
| Conjugate Y | MC4R | Data not available | Data not available |
Receptor Internalization Studies
Upon activation by an agonist, many receptors are internalized into the cell. This process of receptor internalization can be a mechanism of signal desensitization or, in some cases, a way to initiate different signaling cascades. Studying receptor internalization, often using imaging techniques with fluorescently labeled ligands or receptors, provides deeper insights into the cellular pharmacology of a compound. No such studies have been published for conjugates of this compound.
Enzyme Activity Modulation
Beyond receptor interactions, compounds can exert their effects by modulating the activity of enzymes. The pyrazole (B372694) moiety is present in a number of approved drugs that act as enzyme inhibitors. Therefore, it would be pertinent to investigate whether conjugates of this compound can inhibit or activate specific enzymes. Assays measuring enzyme kinetics in the presence of the test compound are used to determine the inhibitory concentration (IC_50) and the mechanism of inhibition. There is currently no available data on the effects of these specific conjugates on any enzyme systems.
Elucidation of Structure Activity Relationships Sar for 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid Derivatives
Systematic Substitution Analysis on the Pyrazole (B372694) and Propanoic Acid Moieties
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in drug discovery. nih.govmdpi.com Its N1 and C3/C4/C5 positions can be functionalized to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for receptor binding. For instance, in the context of Janus kinase (JAK) inhibitors, substitutions on the pyrazole ring have been shown to significantly impact potency. acs.orgnih.gov A series of 4-amino-(1H)-pyrazole derivatives demonstrated that while modifications at the R1 side chain did not significantly influence JAK inhibition, substitutions on the phenyl ring attached to the pyrazole core were well-tolerated and could fine-tune the inhibitory activity. mdpi.com For example, compound 3f (a 4-amino-(1H)-pyrazole derivative) exhibited potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. acs.orgmdpi.com
Similarly, in the development of carbonic anhydrase inhibitors, the substitution pattern on the pyrazole ring is crucial for isoform selectivity. A series of pyrazole-based benzenesulfonamides showed that different substituents led to varying inhibitory activities against different human carbonic anhydrase (hCA) isoforms. rsc.org For example, compound 4k was a potent inhibitor of hCA II with an IC50 of 0.24 µM, while compound 4j was more effective against hCA IX with an IC50 of 0.15 µM. rsc.org These findings highlight the importance of systematic substitution in tuning the biological activity of pyrazole-containing compounds.
The propanoic acid moiety also plays a critical role in the SAR of these derivatives. The carboxylic acid and the amino group are key pharmacophoric features that can engage in ionic interactions and hydrogen bonds with biological targets. Modifications such as esterification or amidation of the carboxylic acid can alter the compound's polarity and ability to cross cell membranes. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the free carboxylic acid was found to be important for antiproliferative activity, with esterification leading to diminished potency. researchgate.net
Interactive Data Table: SAR of Pyrazole Derivatives as Kinase Inhibitors
| Compound | R1 | R2 | R3 | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| 3f | H | 4-Cl-Ph | H | JAK1 | 3.4 | acs.orgmdpi.com |
| 3f | H | 4-Cl-Ph | H | JAK2 | 2.2 | acs.orgmdpi.com |
| 3f | H | 4-Cl-Ph | H | JAK3 | 3.5 | acs.orgmdpi.com |
| 11b | H | 3-CN-Ph | H | JAK1 | >1000 | mdpi.com |
| 11b | H | 3-CN-Ph | H | JAK2 | 18 | mdpi.com |
| 11b | H | 3-CN-Ph | H | JAK3 | 25 | mdpi.com |
| Ruxolitinib | - | - | - | JAK1 | ~3 | nih.gov |
| Ruxolitinib | - | - | - | JAK2 | ~3 | nih.gov |
| Ilginatinib | - | - | - | JAK2 | 0.72 | nih.gov |
Interactive Data Table: SAR of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors
| Compound | R-group | Target Isoform | Ki (nM) | Reference |
|---|---|---|---|---|
| 4c | 2-OH-Ph | hCA IX | <25.8 | mdpi.com |
| 5b | 2-OH, 5-Me-Ph | hCA IX | <25.8 | mdpi.com |
| 15 | 5,6-dimethoxy-2,3-dihydro-1H-indene | hCA IX | <25.8 | mdpi.com |
| 4k | 4-F-Ph | hCA II | 240 | rsc.org |
| 4j | 3-F-Ph | hCA IX | 150 | rsc.org |
| 4g | 4-Cl-Ph | hCA XII | 120 | rsc.org |
Positional Scanning and Amino Acid Exchange in Peptide Scaffolds
Alanine (B10760859) scanning is a common starting point, where each amino acid in a peptide is systematically replaced by alanine to identify key residues. all-chemistry.com Subsequent replacement of these key residues with non-proteinogenic amino acids like pyrazolyl-alanine can then be performed to explore the effects of different side-chain functionalities. For instance, replacing a histidine residue with pyrazolyl-alanine can help to dissect the roles of the imidazole (B134444) ring's hydrogen-bonding and aromatic properties in peptide function. The pyrazole ring, being a bioisostere of the imidazole ring of histidine, can mimic some of its interactions while offering a different electronic and steric profile.
While specific studies detailing the positional scanning of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid are not abundant in the readily available literature, the principles of this technique are well-established. The synthesis of peptide libraries where this amino acid is systematically moved along the peptide chain would allow for the identification of optimal positioning for target interaction. For example, in the context of developing inhibitors for protein-protein interactions, a peptide library could be synthesized where pyrazolyl-alanine is substituted at various positions to identify "hot spots" where its interaction with the target protein is most favorable.
The exchange of proteinogenic amino acids with pyrazolyl-alanine can lead to significant changes in peptide conformation and bioactivity. The pyrazole ring can introduce a level of rigidity into the peptide backbone and can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can stabilize specific peptide conformations that are more favorable for receptor binding.
Stereochemical Influence on Receptor Recognition and Efficacy
The stereochemistry of the α-carbon of this compound is a critical determinant of its biological activity, particularly when incorporated into peptides. The L- and D-enantiomers of an amino acid can have profoundly different effects on peptide structure and function. nih.govmdpi.com The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com
The differential recognition of L- and D-amino acid-containing peptides by receptors is a well-documented phenomenon. mdpi.com In many cases, only one enantiomer will bind to a specific receptor with high affinity, leading to a biological response. For example, in a study of diastereomeric antimicrobial peptides, the D-enantiomer often exhibited greater selective toxicity against bacterial membranes compared to the L-enantiomer. mdpi.com This is attributed to the different three-dimensional structures adopted by the L- and D-peptides, which affects their interaction with the chiral environment of the receptor binding pocket.
While direct comparative studies on the L- and D-enantiomers of this compound are limited in the public domain, the principles of stereochemical influence are broadly applicable. It is expected that the L- and D-forms of this amino acid would lead to peptides with distinct conformations and, consequently, different biological activities. For instance, the incorporation of D-pyrazolyl-alanine could induce a turn or a specific secondary structure in a peptide that is not accessible with the L-enantiomer, leading to altered receptor binding and efficacy.
The synthesis of stereochemically pure L- and D-2-amino-3-(1H-pyrazol-1-yl)propanoic acid is therefore crucial for detailed SAR studies. Enzymatic methods, such as the use of O-acetylserine sulfhydrylase, have been developed for the efficient synthesis of the L-enantiomer, β-pyrazol-1-yl-L-alanine. researchgate.netrsc.org The availability of both enantiomers in high purity allows for the systematic investigation of the role of stereochemistry in the biological activity of peptides containing this unique amino acid.
Interactive Data Table: Comparison of L- and D-Amino Acid Containing Peptides
| Peptide | Amino Acid Configuration | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Dermorphin | D-Ala at position 2 | Opioid Receptor | Superior analgesic activity compared to morphine | mdpi.com |
| BMAP-28 | All-D analogue | Leishmania parasite | More effective against promastigotes and amastigotes | mdpi.com |
| Antimicrobial Peptide | D-enantiomer | Bacterial membrane | Higher selective toxicity | mdpi.com |
Advanced Computational and Structural Biology Investigations of 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid Containing Ligands
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For ligands incorporating 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, docking studies reveal critical interactions that stabilize the ligand-receptor complex.
The pyrazole (B372694) ring itself is a key pharmacophoric feature. As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses distinct electronic characteristics. The N1 "pyrrole-like" nitrogen's lone pair is part of the aromatic system, while the N2 "pyridine-like" nitrogen's lone pair is not, making it a hydrogen bond acceptor. nih.gov This allows the pyrazole moiety to engage in a variety of non-covalent interactions within a receptor's active site.
Common interactions observed in docking studies of pyrazole-containing ligands include:
Hydrogen Bonding: The pyridine-like N2 atom of the pyrazole ring frequently acts as a hydrogen bond acceptor, forming interactions with donor residues in the protein's binding pocket, such as Gln817 in phosphodiesterase type 5 (PDE5). nih.gov
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govrdd.edu.iq For example, interactions with Phe820 have been noted in studies of sildenafil (B151) binding to PDE5. nih.gov
Hydrophobic Interactions: The carbon backbone of the amino acid and the pyrazole ring itself can form favorable hydrophobic interactions with nonpolar residues in the active site.
Docking studies on pyrazole derivatives targeting enzymes like steroid 5α-reductase have shown that the pyrazole core is crucial for orienting the molecule correctly and forming stabilizing hydrogen bonds and π-stacking interactions. rdd.edu.iq These computational predictions are essential for structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. mdpi.comnih.govacs.org
| Interaction Type | Description | Example Interacting Residue(s) | Supporting Evidence |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | The pyridine-like N2 atom of the pyrazole ring accepts a hydrogen from a donor group on an amino acid residue. | Glutamine (Gln), Arginine (Arg) | Stabilizes ligand orientation within the binding pocket. nih.govresearchgate.net |
| π-π Stacking | The aromatic pyrazole ring stacks with the aromatic rings of protein residues. | Phenylalanine (Phe), Tyrosine (Tyr) | Contributes to binding affinity through orbital overlap. nih.govrdd.edu.iq |
| Hydrophobic Interactions | Nonpolar parts of the ligand interact with nonpolar residues of the receptor. | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Important for desolvation and overall binding energy. |
| Van der Waals Forces | General non-specific attractive or repulsive forces between the ligand and receptor atoms. | Multiple residues in the binding pocket | Crucial for achieving a high degree of shape complementarity. rdd.edu.iq |
Molecular Dynamics Simulations for Conformational Ensemble Analysis
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and its receptor over time. researchgate.net For peptides and ligands containing this compound, MD simulations are used to analyze the ensemble of conformations the molecule can adopt in a physiological environment, such as in water or near a cell membrane. mdpi.comresearchgate.net
A typical MD simulation protocol involves:
System Setup: The ligand-receptor complex (from docking) or the unbound ligand is placed in a simulation box filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system. researchgate.net
Minimization: The system's energy is minimized to remove any steric clashes or unfavorable starting geometries.
Equilibration: The system is gradually heated and pressurized to the desired simulation temperature and pressure, allowing the solvent to equilibrate around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved. mdpi.com
| Parameter/Analysis | Description | Typical Values / Purpose |
|---|---|---|
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM |
| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P, SPC/E water) |
| Simulation Time | The duration of the production MD run. | 50 ns - 500 ns or longer mdpi.comnih.gov |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Used to assess system stability and convergence. mdpi.com |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule. mdpi.com |
| Conformational Analysis | Analysis of dihedral angles and secondary structure elements over time. | Reveals preferred shapes and structural transitions. nih.govmdpi.com |
Quantum Chemical Calculations of Electronic Properties
Quantum chemical (QM) calculations are used to investigate the electronic structure and properties of molecules with high accuracy. For this compound, QM methods like Density Functional Theory (DFT) can elucidate properties that govern its reactivity and interaction patterns.
The pyrazole ring is a 6π-electron heteroaromatic system. chemicalbook.com The presence of two adjacent nitrogen atoms significantly influences the electron distribution. The N1 nitrogen is pyrrole-like and less basic, while the N2 nitrogen is pyridine-like and more basic, with its lone pair readily available for interactions. mdpi.comnih.gov QM calculations can precisely quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. The C4 position of the pyrazole ring tends to have a higher electron density compared to the C3 and C5 positions, making it more susceptible to electrophilic attack. chemicalbook.com
Key electronic properties calculated using QM include:
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Tautomeric Stability: QM calculations can determine the relative energies and stability of different tautomers of the pyrazole ring, which is important as tautomerism can affect receptor binding. nih.gov
These calculations provide a fundamental understanding of why the molecule interacts the way it does, complementing the findings from molecular docking and MD simulations.
| Property | Description | Significance |
|---|---|---|
| Atomic Partial Charges | The distribution of electron charge among the atoms in the molecule. | Determines electrostatic interactions and reactivity. chemicalbook.com |
| Basicity (pKa) | The tendency of the nitrogen atoms to accept a proton. Pyrazole has a pKa of ~2.5. nih.gov | Influences hydrogen bonding capability and ionization state at physiological pH. nih.govnih.gov |
| Aromaticity | The delocalized 6π-electron system confers planarity and stability. | Enables π-π stacking interactions and influences conformational rigidity. chemicalbook.com |
| Tautomerism | The ability to exist in different structural forms that are in equilibrium. | The dominant tautomer can present different interaction points for a receptor. nih.govnih.gov |
Predictive Pharmacophore Model Generation
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to bind to a specific receptor and elicit a biological response. dovepress.com By analyzing a set of active compounds containing the this compound scaffold, a predictive pharmacophore model can be generated. pharmacophorejournal.comnih.gov
The process typically involves:
Training Set Selection: A group of structurally diverse molecules with known biological activity against a target is chosen. nih.gov
Conformational Analysis: The low-energy conformations of all training set molecules are generated.
Feature Identification: Common chemical features present in the active molecules are identified. For ligands with this compound, key features would likely include an aromatic ring (pyrazole), a hydrogen bond acceptor (N2 of pyrazole), and positive/negative ionizable groups (the amino and carboxyl groups). nih.gov
Model Generation and Validation: A 3D arrangement of these features is proposed. The model is validated by its ability to distinguish active from inactive compounds in a test set and its statistical significance. pharmacophorejournal.com
Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse molecules that are likely to be active. dovepress.com For example, a pharmacophore model for pyrazole-based inhibitors might specify the precise distances required between an aromatic ring feature, a hydrophobic feature, and a cationic feature to achieve optimal binding. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring (R) | Pyrazole ring | Participates in π-π stacking or hydrophobic interactions. nih.gov |
| Hydrogen Bond Acceptor (A) | N2 atom of the pyrazole ring; Carboxyl oxygen | Forms directional hydrogen bonds with receptor donor groups. pharmacophorejournal.com |
| Hydrogen Bond Donor (D) | Amine group; N1-H of the pyrazole ring | Forms directional hydrogen bonds with receptor acceptor groups. |
| Positive Ionizable / Cationic (+) | Protonated amine group | Engages in salt-bridge or electrostatic interactions. nih.gov |
| Hydrophobic (H) | Alkyl side chain; pyrazole ring | Occupies hydrophobic pockets in the receptor. pharmacophorejournal.comnih.gov |
Translational Research and Therapeutic Potential of 2 Amino 3 1h Pyrazol 1 Yl Propanoic Acid Based Compounds
In Vitro Efficacy in Disease-Relevant Cellular Models (e.g., models for metabolic disorders)
There is a lack of specific published in vitro studies evaluating the efficacy of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid in cellular models directly relevant to metabolic disorders such as diabetes, obesity, or metabolic syndrome. Research on pyrazole (B372694) derivatives has more commonly focused on their utility as anticancer and anti-inflammatory agents. nih.gov For instance, certain aminopyrazole derivatives have been assessed for their antiproliferative activity in cancer cell lines like HepG2 and HeLa. nih.gov
In the context of metabolic diseases, research has explored other propanoic acid derivatives. For example, indole-3-propionic acid has been shown to improve glucose metabolism and insulin (B600854) sensitivity in relevant models. uni.lu However, direct evidence for This compound in similar assays is not currently documented in scientific literature.
Evaluation of Metabolic Stability and Proteolytic Resistance
The metabolic stability and resistance to proteolytic degradation are critical parameters for any amino acid-based therapeutic candidate. The pyrazole ring is sometimes incorporated into drug candidates to enhance metabolic stability. nih.gov However, specific experimental data on the metabolic fate and proteolytic stability of This compound is not available.
Generally, the evaluation of metabolic stability involves incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. Proteolytic resistance would be assessed by incubation with relevant proteases. For other amino acid derivatives, such as those developed as prodrugs for anticancer agents, these studies are crucial to ensure the compound reaches its target intact. scbt.com
Investigation of Potential Biological Pathways and Targets (e.g., pathways associated with metabolic syndrome)
The specific biological pathways and molecular targets of This compound in the context of metabolic syndrome have not been elucidated in published research. The pathophysiology of metabolic syndrome involves a complex network of cellular signaling pathways, including those related to insulin signaling, inflammation (e.g., NF-κB), and nutrient sensing (e.g., AMPK, mTOR). mdpi.com
While many pyrazole-containing compounds are known to target protein kinases, such as p38 MAPK and VEGFR-2, this has been primarily explored in the context of cancer and inflammation. nih.gov Identifying the targets of This compound would require extensive screening and molecular docking studies against key proteins implicated in metabolic diseases.
Preclinical Proof-of-Concept Studies in Relevant Biological Systems
There are no specific preclinical proof-of-concept studies in animal models of metabolic disorders for This compound reported in the scientific literature. Such studies are essential to bridge the gap between in vitro findings and clinical applications.
Preclinical evaluations of other novel amino acid derivatives have been conducted in animal models for different therapeutic areas, such as tumor imaging. nih.govnih.gov These studies provide a framework for how This compound could be evaluated in the future, should promising in vitro data emerge. This would involve assessing its pharmacokinetic profile and efficacy in established animal models of metabolic disease.
Future Directions and Emerging Research Avenues
Design of Multi-Target Ligands Incorporating 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid
The "one-molecule-one-target" paradigm has been the cornerstone of drug discovery, but for complex multifactorial diseases like neurodegenerative disorders and cancer, this approach often falls short. mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs)—single chemical entities engineered to modulate multiple biological targets simultaneously. mdpi.commdpi.com MTDLs offer potential advantages such as improved therapeutic efficacy, reduced risk of drug resistance, and better safety profiles. mdpi.com
The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.comnih.gov Pyrazole derivatives have been successfully developed as inhibitors for enzymes like monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease treatment. nih.gov The incorporation of the this compound moiety into a larger molecule provides a strategic advantage for MTDL design. The amino acid portion can be used to form peptide bonds, allowing for its integration into peptidomimetic structures, while the pyrazole ring can be functionalized to interact with a secondary target. nih.gov This dual functionality makes it an attractive scaffold for fusing pharmacophores of two different ligands into a single hybrid molecule. nih.gov
Modern computational methods, such as generative deep learning, are accelerating the automated design of MTDLs by fusing known pharmacophore elements into novel, drug-like molecules. nih.gov The structural and physicochemical properties of this compound make it an ideal candidate for inclusion in the training libraries for these models, potentially generating novel MTDLs with optimized activity for complex diseases.
| Potential Target Combination | Disease Area | Rationale for Incorporating this compound |
|---|---|---|
| Cholinesterases (AChE/BuChE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | The pyrazole ring is a known scaffold for MAO-B and AChE inhibitors. nih.gov The amino acid backbone allows for creating peptidomimetic ligands that can achieve specific interactions within the enzyme active sites. |
| Kinases & Topoisomerases | Cancer | Aminopyrazole derivatives are known kinase inhibitors. mdpi.comnih.gov The amino acid structure can be used to mimic peptide substrates or interact with allosteric sites, while the pyrazole can be tailored to inhibit DNA-related enzymes like topoisomerases. |
| Fatty Acid Amide Hydrolase (FAAH) & Histamine (B1213489) H3 Receptors | Neuroinflammation / Neurodegenerative Disease | The compound can serve as a core scaffold to link a FAAH inhibitory motif with a histamine H3 receptor antagonist pharmacophore, creating a novel MTDL for complex neurological conditions. mdpi.com |
Development of Advanced Delivery Systems for Peptide and Peptidomimetic Therapeutics
Peptides and their mimetics are a rapidly growing class of therapeutics due to their high specificity and low toxicity. However, their clinical application is often hampered by poor metabolic stability, low membrane permeability, and rapid clearance. nih.gov Incorporating unnatural amino acids like this compound into peptide sequences is a key strategy to overcome these limitations. The pyrazole ring can confer resistance to enzymatic degradation by proteases, thereby extending the half-life of the therapeutic peptide.
Advanced drug delivery systems (DDS) are being developed to further enhance the therapeutic potential of these modified peptides. nih.gov These systems aim to protect the peptide from degradation, improve its solubility, and ensure it reaches the target tissue in sufficient concentrations. rsc.org The unique properties of this compound can be leveraged in the design of such systems.
For instance, in peptide-drug conjugates (PDCs), the pyrazole ring can be functionalized to attach a cytotoxic drug via a cleavable linker, while the peptide sequence directs the conjugate to a specific receptor on cancer cells. mdpi.com In nanoparticle-based systems, peptides containing this amino acid can be decorated on the surface of liposomes or gold nanoparticles to facilitate active targeting to diseased cells. nih.gov The amino acid itself can also be used as a promoiety in prodrug design to improve the water solubility and transport of poorly absorbed drugs via amino acid transporters. mdpi.com
| Delivery System | Mechanism | Advantage of Using this compound |
|---|---|---|
| Peptide-Drug Conjugates (PDCs) | A targeting peptide is linked to a potent drug, enabling specific delivery to target cells. mdpi.com | The pyrazole ring can serve as a stable, non-labile attachment point for the drug linker, and its incorporation can enhance the peptide's resistance to proteolysis. |
| Liposomes | Encapsulation of drugs within a lipid bilayer vesicle to improve stability and reduce systemic toxicity. nih.gov | Peptides containing the compound can be attached to the liposome (B1194612) surface for active targeting. The pyrazole moiety might enhance interaction with the lipid bilayer or target receptors. |
| Polymeric Nanoparticles | Drugs are encapsulated or conjugated to a biodegradable polymer matrix for controlled release. | Incorporation into surface-bound peptides can improve targeting specificity. nih.gov The physicochemical properties of the pyrazole can be tuned to optimize drug loading and release kinetics. |
| Prodrugs | A drug is chemically modified with a promoiety (e.g., an amino acid) to improve delivery, which is cleaved in vivo to release the active drug. mdpi.com | The amino acid structure allows it to be recognized by nutrient transporters, potentially enhancing the absorption and targeted delivery of a conjugated drug. mdpi.com |
Application in Chemical Probe Development for Biological System Interrogation
Chemical probes are essential small-molecule tools used to study and manipulate biological systems, enabling target validation and the exploration of new biology. pitt.educhemicalprobes.org The design of effective probes requires a scaffold that can be easily modified to introduce reporter tags (like fluorophores or biotin) or reactive groups (like photo-cross-linkers) without losing affinity for the biological target.
As a non-proteinogenic amino acid, this compound is an excellent candidate for developing peptide-based chemical probes. pitt.edu It can be incorporated into a peptide sequence that is known to bind to a specific protein. The pyrazole ring, being external to the peptide backbone, provides a convenient handle for chemical modification. This allows for the attachment of various functional moieties without significantly perturbing the peptide's conformation and its binding to the target protein.
For example, a fluorescent dye could be attached to the pyrazole ring to create a probe for imaging the localization of a target protein within a cell. Alternatively, a photo-activatable cross-linking group could be installed, allowing researchers to covalently trap and identify the binding partners of the target protein upon UV irradiation. The development of radiolabeled versions, such as with Carbon-11, could lead to novel Positron Emission Tomography (PET) probes for in vivo imaging of specific protein targets in the brain or other tissues, analogous to the development of probes for AMPA receptors. nih.gov
| Type of Chemical Probe | Application | Role of this compound |
|---|---|---|
| Fluorescent Probes | Visualize protein localization and dynamics in living cells via fluorescence microscopy. | The pyrazole ring serves as an attachment point for a fluorophore, allowing the parent peptide's binding specificity to be retained. |
| Affinity-Based Probes | Isolate and identify binding partners of a target protein from complex biological samples (e.g., cell lysates). | A biotin (B1667282) tag can be conjugated to the pyrazole ring for subsequent purification of the protein-probe complex using streptavidin-coated beads. |
| Photo-Affinity Probes | Covalently label a target protein and its interacting partners upon photoactivation to map binding sites. | The pyrazole can be functionalized with a photo-reactive group (e.g., diazirine or benzophenone) for covalent cross-linking. |
| PET Imaging Agents | Non-invasively visualize and quantify the distribution of a target protein or receptor in vivo. nih.gov | The scaffold allows for the incorporation of a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) onto the pyrazole ring for PET imaging applications. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-3-(1H-pyrazol-1-yl)propanoic acid and its derivatives?
The compound is typically synthesized via regioselective condensation and aza-Michael addition reactions. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate serves as a key intermediate, which undergoes deprotection and hydrolysis to yield the target amino acid derivative . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to enhancing regioselectivity and minimizing byproducts.
Q. How can researchers characterize the structural integrity of pyrazole-containing amino acids like this compound?
Combined spectroscopic techniques are essential:
- FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3200 cm⁻¹) .
- 1H/13C NMR resolves stereochemistry and substituent positions (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .
- HPLC with chiral columns confirms enantiopurity, especially for stereoisomers synthesized via asymmetric routes .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the pyrazole moiety’s potential as a hydrogen-bond acceptor .
- Cellular uptake studies : Use fluorescently tagged analogs to assess permeability in models like Caco-2 cells .
- Antimicrobial screening : Employ microdilution assays against Gram-positive/negative bacteria, given structural similarities to bioactive pyrazole derivatives .
Advanced Research Questions
Q. How can computational modeling resolve regioselectivity challenges in pyrazole-functionalized amino acid synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition-state energies for competing reaction pathways. For instance, the aza-Michael addition’s regioselectivity can be modeled by comparing the stability of intermediates at C3 vs. C5 pyrazole positions . Machine learning tools (e.g., ICReDD’s reaction path search methods) further narrow experimental conditions by correlating steric/electronic parameters with yield data .
Q. What strategies address contradictions in spectroscopic data for structurally similar derivatives?
- Dynamic NMR : Resolve conformational exchange broadening in pyrazole-proton signals by varying temperature or solvent .
- X-ray crystallography : Confirm absolute configuration when NMR data ambiguously assign stereocenters (e.g., α-carbon vs. pyrazole-substituent interactions) .
- Isotopic labeling : Use 15N-labeled precursors to trace nitrogen environments in complex spectra .
Q. How can retrosynthetic analysis improve the scalability of this compound’s synthesis?
AI-driven platforms (e.g., PubChem’s retrosynthesis tools) propose one-step routes using commercially available building blocks. For example, coupling 3-(1H-pyrazol-1-yl)alanine with nitroaryl halides via Suzuki-Miyaura cross-coupling could streamline access to aryl-substituted derivatives . Prioritize reactions with high atom economy (e.g., >80%) and minimal protecting-group steps .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis rates via LC-MS at pH 2–8. The pyrazole ring’s electron-withdrawing effects may stabilize the α-amino acid against decarboxylation .
- Metabolite profiling : Incubate with liver microsomes to identify oxidation pathways (e.g., CYP450-mediated hydroxylation) .
Methodological Considerations
Q. How should researchers design controlled experiments to validate structure-activity relationships (SAR)?
- Analog libraries : Synthesize derivatives with systematic variations (e.g., pyrazole substituents: nitro, methyl, halogens) .
- Dose-response curves : Use IC50/EC50 values to quantify potency shifts correlated with structural changes .
- Molecular docking : Map binding poses in target proteins (e.g., kinases) to rationalize SAR trends .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- PPE : Use nitrile gloves and chemical goggles to prevent skin/eye contact with irritants like nitroaryl intermediates .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., propanoic acid esters) .
- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
